molecular formula C7H11NO2 B1291277 4-Methoxytetrahydro-2H-pyran-4-carbonitrile CAS No. 155650-56-9

4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1291277
Key on ui cas rn: 155650-56-9
M. Wt: 141.17 g/mol
InChI Key: JYLRHRCUJLPODN-UHFFFAOYSA-N
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Patent
US08273738B2

Procedure details

Under an argon atmosphere, 4,4-dimethoxytetrahydropyran (4.39 g, 30.0 mmol) was dissolved in dichloromethane (60 mL), and tert-butyl isocyanide (3.73 mL, 33.0 mmol) and titanium tetrachloride (3.95 mL, 36.8 mmol) were added thereto at −78° C., and then, the mixture was stirred overnight at room temperature. To the mixture, an aqueous sodium hydrogen carbonate solution was added, and the mixture was filtered through Celite, and then, the filtrate was extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=80/20) to give 4-methoxytetrahydropyran-4-carbonitrile (3.30 g, 23.4 mmol, yield: 78%).
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step Two
Quantity
3.95 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1([O:9][CH3:10])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1.[C:11]([N+:15]#[C-])(C)(C)C.C(=O)([O-])O.[Na+]>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:10][O:9][C:3]1([C:11]#[N:15])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
4.39 g
Type
reactant
Smiles
COC1(CCOCC1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.73 mL
Type
reactant
Smiles
C(C)(C)(C)[N+]#[C-]
Name
Quantity
3.95 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
at −78° C., and then, the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=80/20)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1(CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.4 mmol
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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